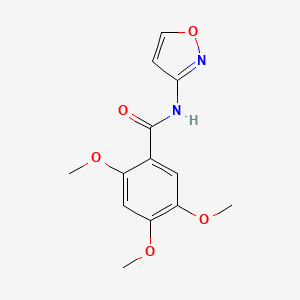![molecular formula C12H13N3O5 B6043241 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine](/img/structure/B6043241.png)
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine is an organic compound characterized by the presence of a morpholine ring attached to a 2,4-dinitrophenyl group via an ethenyl linkage. This compound is notable for its applications in various fields, including chemistry and biology, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to a condensation reaction with morpholine under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, solvent, and catalyst to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions are common due to the presence of electron-withdrawing nitro groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives and reduced amine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with biological molecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline
- Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The morpholine ring enhances the compound’s solubility and stability, making it more versatile for various applications .
Properties
IUPAC Name |
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-14(17)11-2-1-10(12(9-11)15(18)19)3-4-13-5-7-20-8-6-13/h1-4,9H,5-8H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZWGVFIDMJNIH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-hydroxypiperidin-1-yl)ethyl]-8-methylquinazolin-4(3H)-one](/img/structure/B6043162.png)
![4-methoxy-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B6043167.png)
![2-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6043177.png)
![4-(3-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6043189.png)
![1-[2-methoxy-4-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6043192.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one](/img/structure/B6043201.png)
![N-(3-Chloro-4-methylphenyl)-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide](/img/structure/B6043210.png)
![1-[2-hydroxy-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6043212.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6043227.png)
![3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B6043233.png)
![(2Z)-N-(4-BROMOPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B6043242.png)

![N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]pyrazine-2-carboxamide](/img/structure/B6043256.png)
![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)
